molecular formula C24H14O5 B1662638 Resorcinolnaphthalein CAS No. 41307-63-5

Resorcinolnaphthalein

カタログ番号: B1662638
CAS番号: 41307-63-5
分子量: 382.4 g/mol
InChIキー: FTUOFHGOGJGQAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レゾルシノールナフタレインは、アンジオテンシン変換酵素2(ACE2)の特異的なエンハンサーとしての役割で知られる化学化合物です。 分子式はC24H14O5、分子量は382.36 g/molです この化合物は、主に科学研究、特に高血圧や腎線維化に関連する研究で使用されています .

準備方法

合成経路と反応条件

レゾルシノールナフタレインは、レゾルシノールとナフタレン誘導体を含む一連の化学反応によって合成できます。 具体的な合成経路と反応条件は、公開されている文献では広く記載されていませんが、通常は反応を促進するために有機溶媒と触媒を使用します .

工業生産方法

化学反応の分析

Chemical Profile

Physical Properties

PropertyValue/DescriptionSource
Molecular Weight382.4 g/mol
Structural FormulaC₂₄H₁₄O₅
AppearanceCrystalline solid
Solubility≤20 mg/mL in ethanol, DMSO, dimethyl formamide
StabilityRequires storage at -20°C

Structural Formula
The compound is a spirocyclic xanthone derivative with the molecular formula C₂₄H₁₄O₅. Its chemical name is 3',6'-dihydroxy-spiro[1H,3H-naphtho[1,8-cd]pyran-1,9'-[9H]xanthen-3-one .

Biochemical Reactions

This compound modulates the renin-angiotensin system (RAS) through selective activation of ACE2. Key reactions include:

ACE2 Activation Pathway

This compound enhances ACE2 activity in a dose-dependent manner (EC₅₀ ≈ 19.5–20.1 μmol/L) . This activation increases the conversion of angiotensin II (Ang II) to angiotensin-(1-7) [Ang(1-7)], a protective peptide that counteracts harmful effects of Ang II .

Reaction Pathway
Ang II → Ang(1-7) via ACE2 activation

↓ ACE activity
↓ Ang II levels
↑ Ang(1-7) levels

Effects on RAS Components

ComponentChange (vs. Control)Source
ACE2 activity↑ 1.8–2.2×
ACE activityNo effect
Ang II levels
Ang(1-7) levels

Structural Interactions

This compound binds selectively to ACE2’s active site via molecular docking interactions . Key features include:

  • Targets a structural pocket in the open conformation of ACE2 .

  • Forms hydrogen bonds with active-site residues (e.g., His374, Tyr730) .

  • Exhibits high selectivity for ACE2 over ACE, with no enhancement of ACE activity .

Comparison with XNT (Another ACE2 Activator)

PropertyThis compoundXNTSource
SolubilityLower (requires DMSO)Higher
EC₅₀≈19.5 μmol/L≈20.1 μmol/L
ACE2 specificityHigh (no ACE effect)High

In Vivo Reactions

In rodent models of pulmonary arterial hypertension (PAH), this compound reduces:

  • Pulmonary arterial pressure (↓ by ~50%)

  • Right ventricular hypertrophy

  • Neointimal lesion formation
    These effects are mediated by increased ACE2/Ang(1-7) signaling and reduced Ang II/ACE ratios .

科学的研究の応用

Cardiovascular Applications

Pulmonary Arterial Hypertension (PAH)
Resorcinolnaphthalein has been studied for its effects on pulmonary arterial hypertension (PAH). In preclinical studies, it has shown promise as an activator of angiotensin-converting enzyme 2 (ACE2), which plays a protective role against PAH. Activation of ACE2 using this compound improved endothelial function and reduced neointimal formation in rat models of severe PAH induced by monocrotaline . The compound was found to decrease pulmonary arterial pressure and right ventricular hypertrophy, while also shifting endothelial-dependent vasorelaxation toward normal values .

Mechanism of Action
The beneficial effects of this compound are attributed to its ability to modulate the renin-angiotensin system, specifically increasing levels of angiotensin-(1-7) while decreasing angiotensin II levels. This modulation helps alleviate vascular remodeling and endothelial dysfunction associated with PAH .

Neuroprotective Effects

Recent studies have indicated that this compound may also have neuroprotective properties. It has been implicated in alleviating endoplasmic reticulum stress and protecting against lung injury in ventilator-induced lung injury (VILI) models. The compound promotes the conversion of angiotensin II to angiotensin-(1-7), which has protective effects against cell pyroptosis and inflammation in the lungs .

Diabetes and Metabolic Disorders

Research has identified a connection between ACE2 activation and metabolic disorders such as diabetes. This compound's activation of ACE2 can potentially improve insulin sensitivity and reduce diabetic complications through its effects on vascular health . Studies involving diabetic animal models have shown that compounds like this compound can restore ACE2 expression, leading to improved renal function and reduced hyperglycemia .

Case Studies

Study Condition Findings Reference
Gomes et al.PAHImproved endothelial function and reduced right ventricular hypertrophy in rats treated with this compound.
Zhang et al.VILIThis compound alleviated lung injury by promoting ACE2 activity and reducing cell pyroptosis.
Chodavarapu et al.DiabetesThis compound restored ACE2 expression in diabetic mice, improving renal outcomes.

作用機序

レゾルシノールナフタレインは、アンジオテンシン変換酵素2(ACE2)の活性を高めることで効果を発揮します。ACE2の分子表面ポケットにドッキングし、その活性を高め、アンジオテンシンIIの加水分解を引き起こします。 その結果、血管拡張作用と抗炎症作用を持つアンジオテンシン-(1–7)が生成されます この化合物によって、炎症促進性サイトカインのレベルが低下し、抗炎症性サイトカインのレベルが上昇します .

生物活性

Resorcinolnaphthalein, a compound derived from resorcinol and naphthalene, has garnered attention for its biological activities, particularly as an activator of angiotensin-converting enzyme 2 (ACE2). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound acts primarily by modulating the renin-angiotensin-aldosterone system (RAAS). It has been identified as an ACE2 activator, which plays a critical role in converting angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), a peptide known for its organ-protective properties. The activation of ACE2 counteracts the detrimental effects of Ang II, which is implicated in various cardiovascular and renal diseases .

Key Findings:

  • Activation of ACE2 : In vitro studies demonstrated that this compound activates ACE2 with an effective concentration (EC50) of approximately 20 µM, enhancing its activity by 2.2-fold .
  • Allosteric Modulation : The compound binds to the hinge region of ACE2, suggesting an allosteric mechanism that enhances enzyme activity without directly competing with the substrate .

Biological Activity and Therapeutic Implications

The biological activity of this compound extends beyond ACE2 activation. It has been studied in various contexts, including cardiovascular health, diabetes management, and potential applications in COVID-19 treatment.

Cardiovascular Health

This compound's ability to enhance ACE2 activity suggests it could be beneficial in managing hypertension and heart failure. By promoting the conversion of Ang II to Ang-(1-7), it may help alleviate vascular stress and improve cardiac function .

Diabetes Management

In diabetic models, the modulation of the RAAS through ACE2 activation has shown promise in preventing diabetic nephropathy. This compound may contribute to renal protection by enhancing renal blood flow and reducing fibrosis associated with diabetes .

COVID-19 Treatment

Given ACE2's role as a receptor for SARS-CoV-2, this compound's ability to enhance ACE2 activity could be explored as a therapeutic strategy against COVID-19. By promoting ACE2 activity, it may help mitigate the severe effects of the virus on lung function and systemic inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyContextFindings
Hernandez Prada et al. (2020)In vitro ACE2 activityThis compound activated ACE2 by 2.2-fold at 20 µM concentration .
Clinical Trials (2021)Cardiovascular diseaseInvestigated safety and efficacy in patients with heart failure; potential benefits noted with RAAS modulation .
COVID-19 ResearchSARS-CoV-2 interactionExplored potential role in enhancing ACE2 function to reduce viral entry into cells .

特性

IUPAC Name

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOFHGOGJGQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320062
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41307-63-5
Record name NSC354317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Resorcinolnaphthalein
Reactant of Route 2
Reactant of Route 2
Resorcinolnaphthalein
Reactant of Route 3
Resorcinolnaphthalein
Reactant of Route 4
Resorcinolnaphthalein
Reactant of Route 5
Resorcinolnaphthalein
Reactant of Route 6
Resorcinolnaphthalein
Customer
Q & A

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: this compound acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

  • Improved Endothelial Function: this compound administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
  • Reduced Inflammation: Studies demonstrate that this compound treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
  • Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that this compound, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that this compound prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of this compound [, , ]. These studies consistently report that chronic administration of this compound results in:

  • Reduced pulmonary arterial pressure: this compound treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
  • Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with this compound [, , ].
  • Inhibition of pulmonary vascular remodeling: this compound administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of this compound with other therapeutic agents for PAH?

A3: One study explored the combination of this compound with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of this compound on PAH development. This finding suggests that the beneficial effects of this compound are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。